Tricyclic phytocannabinoid derivative 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic phytocannabinoid derivative 1 typically involves the coupling of two aromatic portions to form the tricyclic structure. This is followed by an intramolecular reaction to complete the formation of the tricyclic ring system . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Tricyclic phytocannabinoid derivative 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tricyclic phytocannabinoid derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tricyclic phytocannabinoid derivative 1 involves its interaction with cannabinoid receptors in the endocannabinoid system. It acts as an agonist or antagonist at these receptors, modulating various signaling pathways and physiological processes . The molecular targets include cannabinoid receptors 1 and 2, as well as other receptors such as serotonin and vanilloid receptors .
Comparison with Similar Compounds
Tricyclic phytocannabinoid derivative 1 is unique compared to other similar compounds due to its specific tricyclic structure and its interaction with multiple receptors in the endocannabinoid system. Similar compounds include:
Cannabidiol (CBD): Known for its non-psychoactive properties and therapeutic potential.
Tetrahydrocannabinol (THC): The primary psychoactive compound in cannabis.
Cannabigerol (CBG): A precursor to other cannabinoids with potential therapeutic effects.
These compounds share some similarities in their interaction with the endocannabinoid system but differ in their specific structures and effects .
Properties
Molecular Formula |
C24H34O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
butyl 2-[(6aR,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate |
InChI |
InChI=1S/C24H34O5/c1-6-7-10-28-22(27)23(2,3)16-12-19(26)21-17-11-15(14-25)8-9-18(17)24(4,5)29-20(21)13-16/h8,12-13,17-18,25-26H,6-7,9-11,14H2,1-5H3/t17-,18-/m1/s1 |
InChI Key |
AUMCYBWLZBTQLN-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCOC(=O)C(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
Canonical SMILES |
CCCCOC(=O)C(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Origin of Product |
United States |
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